molecular formula C11H7Cl3N2OS B2473269 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 335387-29-6

2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2473269
CAS No.: 335387-29-6
M. Wt: 321.6
InChI Key: QHNSPZAJVUZNHC-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-cyano-N-(2,4-dichlorophenyl)acetamide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide (KOH) in dimethylformamide (DMF). The intermediate salt formed in situ reacts with α-halogenated reagents like ethylchloroacetate to yield the desired thiazole derivative .

Chemical Reactions Analysis

2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Comparison with Similar Compounds

2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide can be compared with other thiazole derivatives such as:

The unique combination of the thiazole ring and the dichlorophenyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2OS/c12-4-10(17)16-11-15-9(5-18-11)7-2-1-6(13)3-8(7)14/h1-3,5H,4H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNSPZAJVUZNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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